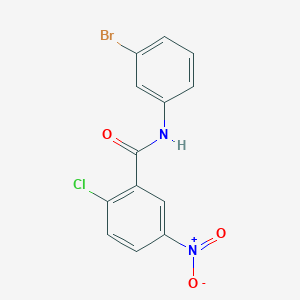![molecular formula C11H16N6O B5972671 [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide, also known as A769662, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide activates AMPK, a protein kinase that regulates cellular energy homeostasis. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while inhibiting protein synthesis and cell growth. [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide also inhibits mTOR signaling, a pathway that controls cell growth and proliferation.
Biochemical and Physiological Effects:
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to have various biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, increased fatty acid oxidation, reduced inflammation, and improved mitochondrial function. [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has also been found to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has several advantages for lab experiments, including its small size, high potency, and specificity for AMPK activation. However, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide also has limitations, including its potential toxicity and off-target effects.
Future Directions
Future research directions for [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide include further investigation of its therapeutic potential in diabetes, cancer, and neurodegenerative disorders. Additionally, research could focus on optimizing the synthesis method and developing more potent and selective AMPK activators based on the structure of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide. Finally, more studies are needed to fully understand the potential advantages and limitations of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide for lab experiments and clinical applications.
Synthesis Methods
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide can be synthesized using a multi-step process involving several reactions. The first step involves the reaction of 6-chloro-1,3,5-triazine-2-amine with cyclopropylamine to form 4-(cyclopropylamino)-6-chloro-1,3,5-triazin-2-amine. This compound is then reacted with sodium methoxide to obtain 4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-amine. Finally, the desired compound, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide, is obtained by reacting 4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-amine with isopropylcyanamide.
Scientific Research Applications
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been found to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake. In cancer research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been found to induce apoptosis in cancer cells by activating AMPK and inhibiting mTOR signaling. In neurodegenerative disorder research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to improve mitochondrial function and reduce oxidative stress, leading to potential therapeutic benefits in Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]-propan-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-7(2)17(6-12)10-14-9(13-8-4-5-8)15-11(16-10)18-3/h7-8H,4-5H2,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYKQQEUDKTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C#N)C1=NC(=NC(=N1)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]propan-2-ylcyanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)

![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)

![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)